4-Ethenyl-3-methylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are of paramount importance in the field of organic chemistry. fiveable.menih.gov The pyridine ring, a six-membered ring containing one nitrogen atom, is a fundamental structural motif found in numerous biologically active compounds, including various pharmaceuticals and natural products. fiveable.menumberanalytics.com The presence of the nitrogen atom imparts unique properties to the pyridine ring, such as basicity and a dipole moment, which influences its reactivity and solubility compared to its carbocyclic analog, benzene (B151609). fiveable.meontosight.ai

Pyridine derivatives are integral to the pharmaceutical industry, serving as intermediates in the synthesis of a wide array of drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comontosight.ai In agriculture, they are utilized in the production of pesticides and herbicides. numberanalytics.comontosight.ai Furthermore, pyridine-based compounds are employed in the creation of functional materials like conducting polymers. numberanalytics.com The versatility of the pyridine scaffold in chemical synthesis and its presence in essential biomolecules like the coenzyme NAD+ underscore its significance. fiveable.menih.gov

Overview of 4-Ethenyl-3-methylpyridine and its Structural Class

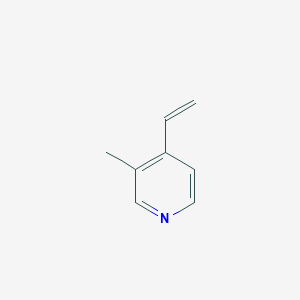

This compound is a member of the alkenyl-substituted pyridine class of compounds. Its structure features a pyridine ring substituted with an ethenyl (vinyl) group at the 4-position and a methyl group at the 3-position. Alkenyl-substituted pyridines are valuable intermediates in organic synthesis, as the alkenyl group provides a site for a wide range of chemical modifications. thieme-connect.com

The synthesis of complex pyridine derivatives often involves the introduction and subsequent reaction of alkenyl substituents. rsc.orgnih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are employed to create alkenyl-substituted pyridines. rsc.org These compounds can then undergo further transformations to build more complex molecular architectures. The study of this compound and its analogs contributes to the broader understanding of the chemistry and potential applications of this important class of heterocyclic compounds.

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C8H9N |

| Molecular Weight | 119.16 g/mol |

| CAS Number | 45658-28-4 |

| Appearance | No data available |

| Boiling Point | No data available |

| Storage | Store in a freezer, under -20°C, sealed in a dry environment. bldpharm.com |

| SMILES Code | CC1=C(C=C)C=CN=C1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-4-5-9-6-7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQAZVYTLCHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595546 | |

| Record name | 4-Ethenyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45658-28-4 | |

| Record name | 4-Ethenyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 4 Ethenyl 3 Methylpyridine

Transformations Involving the Ethenyl Group

The ethenyl side chain is a site of rich chemical reactivity, susceptible to both oxidation and addition reactions, typical of an activated alkene.

The ethenyl group of 4-ethenyl-3-methylpyridine can undergo various oxidative transformations. While direct studies on this specific molecule are limited, the reactivity can be inferred from similar structures. For instance, the ethenyl side chain of related pyridine (B92270) derivatives can be hydrated and subsequently oxidized. The oxymercuration-reduction process can convert the vinyl group into a secondary alcohol, which can then be oxidized to the corresponding ketone using reagents like Jones' oxidant. cdnsciencepub.com

In compounds with multiple alkyl or alkenyl substituents on the pyridine ring, the ethenyl group is generally more susceptible to oxidation than a methyl group. Studies on the oxidation of 3-ethyl-4-methylpyridine (B184564) have shown that the ethyl group is preferentially oxidized over the methyl group. mdpi.com This suggests that the double bond in the ethenyl substituent of this compound would be the primary site of oxidative attack.

Common oxidative reactions for alkenyl side chains on pyridine rings include:

Hydration-Oxidation: Conversion to a ketone via an intermediate alcohol. cdnsciencepub.com

Oxidative Coupling: Dimerization reactions can occur at the side chain, particularly when the molecule is deprotonated to form an anion and then treated with an oxidizing agent like dibenzoyl peroxide. cdnsciencepub.comcdnsciencepub.com

| Starting Material | Reagents/Conditions | Product(s) | Yield | Reference |

| 5-Ethenyl-4-methyl-3-pyridinecarbonitrile | 1. Hg(OAc)₂, H₂O2. NaBH₄ (in Argon) | 1-(5-(3-Cyano-4-methylpyridin-5-yl))ethan-1-ol | 50% | cdnsciencepub.com |

| 1-(5-(3-Cyano-4-methylpyridin-5-yl))ethan-1-ol | Jones' Oxidation | 1-(5-(3-Cyano-4-methylpyridin-5-yl))ethan-1-one | 77% | cdnsciencepub.com |

| 3-Ethyl-4-methylpyridine (EMP) | Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br], O₂ | Mixture including picolinic acid and nicotinic acid | - (81% EMP conversion) | mdpi.com |

Note: NHPI = N-hydroxyphthalimide. Data is based on analogous compounds to illustrate typical reactivity.

The vinyl group in this compound is activated towards addition reactions due to the electron-withdrawing nature of the pyridine ring. This effect is significantly enhanced when the pyridine nitrogen is protonated or coordinated to a Lewis acid.

Hydrohalogenation: The reaction of ethynylpyridines with hydrogen halides provides a useful model. In this process, the pyridine nitrogen is protonated, which greatly increases the electrophilicity of the unsaturated side chain. This facilitates the nucleophilic attack of the halide anion on the side chain to yield a haloethenylpyridine. acs.org A similar mechanism would apply to this compound, where protonation would activate the ethenyl group towards nucleophilic addition.

Conjugate Addition: The vinyl group acts as a Michael acceptor. The addition of Grignard reagents to 4-pyridyl substituted alkenes can be achieved with high efficiency, particularly when a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is used as an activator. rug.nl The Lewis acid coordinates to the pyridine nitrogen, increasing the alkene's susceptibility to nucleophilic attack. This methodology allows for the formation of a new carbon-carbon bond at the position beta to the pyridine ring.

| Substrate | Reagent(s) | Activator | Product Type | Key Finding | Reference |

| 2-Ethynylpyridine | HCl | Self-protonation | 2-(2-Chloroethenyl)pyridine | Enhanced electrophilicity of the side chain upon salt formation. | acs.org |

| bis-(4-pyridyl)alkene | EtMgBr | TMSOTf | Asymmetric conjugate addition product | Lewis acid activation is crucial for the reaction to proceed. | rug.nl |

| 4-Iodopyridine-derived cuprate | (E)-Methyl crotonate | - | Conjugate addition product | Demonstrates the utility of pyridyl organometallics in addition reactions. | imperial.ac.uk |

Reactivity of the Pyridine Nucleus in this compound

The reactivity of the pyridine ring itself is influenced by the electronic properties and positions of the ethenyl and methyl substituents.

The pyridine ring is generally electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic substitution and more reactive towards nucleophilic substitution.

Nucleophilic Substitution: Nucleophilic aromatic substitution on pyridine typically occurs at the C2 (α) and C4 (γ) positions, as these are the most electron-deficient. The choice between C2 and C4 can often be controlled by the reaction conditions. For example, the alkylation of pyridines with alkyllithium reagents can be directed. Sterically hindered alkyllithiums in coordinating solvents like THF tend to favor C2-alkylation, while less hindered reagents can lead to C4-alkylation. acs.org

Electrophilic Substitution: Electrophilic attack on the pyridine ring is disfavored and requires harsh conditions. When it does occur, it generally proceeds at the C3 (β) position. However, a more common pathway for functionalization is electrophilic attack on the nitrogen atom to form a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

Recent advances have shown that coordination of the pyridine nitrogen to a Lewis acid like triborane (B₃H₇) can facilitate regioselective C4-alkylation and acylation reactions. rsc.org

The substituents on the pyridine ring modulate its reactivity.

Methyl Group (at C3): The methyl group is an electron-donating group (EDG) through an inductive effect. Located at the C3 position, it increases the electron density of the ring, making it slightly more susceptible to electrophilic attack than unsubstituted pyridine and slightly less susceptible to nucleophilic attack. In the conjugate addition of pyridylcuprates, a 3-methyl group was shown to be tolerated, allowing the reaction to proceed, whereas more sterically demanding or coordinating groups at the C3 position inhibited the reaction. imperial.ac.uk

Ethenyl Group (at C4): The ethenyl group can act as a weak electron-withdrawing group through resonance, delocalizing the ring's pi-electrons. Its position at C4 enhances the electrophilicity of both the C2 and C6 positions, making them more favorable sites for nucleophilic attack. Furthermore, the C4-ethenyl group activates the C4 position itself for conjugate addition reactions, as seen in Michael additions. rug.nl The presence of the ethenyl group also influences the reactivity of the methyl group; in related compounds, the oxidation of an alkyl group is preferred over a methyl group. mdpi.com

The combined electronic effects of a C3-methyl (donating) and a C4-ethenyl (withdrawing/conjugating) group create a unique reactivity profile, generally directing nucleophilic additions to the C2, C6, or the ethenyl side chain.

Advanced Organic Transformations Utilizing this compound

The unique structure of this compound makes it a valuable substrate for more complex and stereoselective transformations.

Asymmetric Conjugate Addition: The activation of the vinyl group by a Lewis acid coordinated to the pyridine nitrogen allows for enantioselective conjugate additions. By using a chiral copper catalyst in conjunction with a Grignard reagent, it is possible to synthesize chiral molecules where a new stereocenter is created with high enantiomeric excess. rug.nl This approach is particularly effective for 4-vinylpyridines.

Organocuprate Chemistry: The pyridine moiety can be converted into an organometallic reagent itself. For example, a bromo- or iodo-substituted precursor can be used to form a pyridylcuprate. The Gilman homocuprate derived from 4-bromo-3-methylpyridine (B157446) has been shown to undergo conjugate addition to various Michael acceptors, such as α,β-unsaturated ketones and esters, in good yields. imperial.ac.uk This demonstrates a powerful method for constructing complex molecules by adding the entire substituted pyridine unit in a single step.

Regioselective C-H Functionalization: Novel methods allow for the direct functionalization of C-H bonds. The coordination of a Lewis acid like B₃H₇ to the pyridine nitrogen can induce an intramolecular charge transfer, activating the C4 position. This allows for direct alkylation at the C4-substituent under mild conditions, a transformation that is difficult to achieve through traditional methods. rsc.org

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all initial molecules. tcichemicals.com These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. tcichemicals.comnih.gov Cascade reactions, similarly, involve a sequence of two or more intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality formed in the previous step.

While specific MCRs involving this compound are not extensively documented, its structure suggests potential for such transformations. The vinyl group can participate as a Michael acceptor or a dienophile in cycloaddition reactions. The pyridine nitrogen can function as an internal base or nucleophile to trigger cascade sequences.

For instance, a related compound, 4-vinylpyridine (B31050), undergoes cyclization with hydrogen sulfide (B99878) over an alumina (B75360) catalyst at high temperatures to yield thieno[2,3-c]pyridine. abertay.ac.uk This type of transformation highlights the potential for the vinyl group to participate in annulation reactions, which could be integrated into cascade sequences. A proposed cascade for this compound could involve an initial Michael addition to the vinyl group, followed by an intramolecular cyclization initiated by a functionality elsewhere on the reacting partner, with the pyridine ring potentially mediating the reaction as a base.

A study on the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides showcases a complex multi-component cascade to build bipyrimidine derivatives, demonstrating the utility of pyridine moieties in guiding such intricate transformations. rsc.org

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is particularly relevant when a chiral center is formed from or adjacent to the ethenyl group. Research into the synthesis of the alkaloid (+)-mostueine provides significant insight into the stereoselective reduction of a related precursor, 3-acetyl-4-methylpyridine. cdnsciencepub.com The asymmetric reduction of the acetyl group is a critical step in establishing the desired stereocenter in the resulting alcohol, (1'S)-3-(1'-hydroxyethyl)-4-methylpyridine, a direct precursor to chiral derivatives of this compound.

Two notable methods have been employed for this stereoselective reduction:

Biocatalytic Reduction: Using non-fermenting baker's yeast, 3-acetyl-4-methylpyridine was reduced to the (S)-alcohol in 67% yield with an impressive 99.0% enantiomeric excess (ee). cdnsciencepub.com This highlights the profound effect of the 4-methyl group on the stereochemical course of the reduction, as similar yeast-mediated reduction of 3-acetylpyridine (B27631) yields the (S)-alcohol in lower yield and ee (40% yield, 67% ee). cdnsciencepub.com

Chiral Borane (B79455) Reagents: Reduction with (-)-B-chlorodiisopinocampheylborane ((-)-(Ipc)₂BCl) also affords the (S)-alcohol with high stereoselectivity. cdnsciencepub.com

The results of these stereoselective reductions are summarized in the table below.

| Reagent/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Baker's Yeast (non-fermenting) | 3-Acetyl-4-methylpyridine | (1'S)-3-(1'-Hydroxyethyl)-4-methylpyridine | 67 | 99.0 |

| (-)-(Ipc)₂BCl | 3-Acetyl-4-methylpyridine | (1'S)-3-(1'-Hydroxyethyl)-4-methylpyridine | 60 | 93 |

Data sourced from a study on the total synthesis of (+)-mostueine. cdnsciencepub.com

These findings underscore that the 4-methylpyridine (B42270) scaffold can effectively direct the stereochemical outcome of reactions at the C1' position of the side chain, enabling the synthesis of enantiomerically enriched compounds. cdnsciencepub.com

Mechanistic Investigations into this compound Reactions

Direct mechanistic studies focused exclusively on this compound are limited. However, investigations into the reactivity of closely related 4-alkylpyridine derivatives provide a framework for understanding potential reaction pathways.

A study on triborane (B₃H₇)-mediated reactions of 4-alkyl pyridines revealed that the reaction proceeds through a unique mechanism. rsc.org The coordination of the B₃H₇ unit to the pyridine nitrogen induces intramolecular charge transfer from the pyridine ring to the borane moiety. This activation facilitates the deprotonation at the C-4 position of the alkyl group, leading to the formation of a stable 4-methylene dihydropyridine (B1217469) intermediate, which can then react with electrophiles. rsc.org This mechanism suggests a potential pathway for the functionalization of this compound, where the pyridine ring and an external agent could cooperate to activate the molecule for subsequent transformations. The stability of the dearomatized dihydropyridine intermediate is a key feature of this reactivity. rsc.org

Furthermore, mechanistic studies of visible light photoredox reactions offer another lens through which to view the potential reactivity of this compound. aip.org Although not using this compound as a substrate, these studies detail pathways involving single-electron transfer (SET) to generate radical ions from substrates. A Hantzsch ester, for example, can be oxidized by an excited photocatalyst to its radical cation, which then participates in the reaction cascade. aip.org The vinyl group of this compound could be susceptible to such photoredox-catalyzed additions or cyclizations, proceeding through radical intermediates.

Advanced Spectroscopic and Analytical Characterization of 4 Ethenyl 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in 4-Ethenyl-3-methylpyridine, respectively. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the electronic effects of the methyl and ethenyl substituents.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the ethenyl (vinyl) group protons, and the methyl group protons. The protons on the pyridine ring (H-2, H-5, H-6) are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The vinyl group will exhibit a characteristic AMX spin system, with the proton on the carbon attached to the ring (Hα) and the two terminal protons (Hβ-cis and Hβ-trans) showing distinct chemical shifts and coupling patterns. The methyl protons will appear as a singlet in the upfield region.

Carbon-¹³C NMR: The ¹³C NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the downfield region (δ 120-150 ppm). The two carbons of the ethenyl group will have characteristic shifts for sp² hybridized carbons, and the methyl carbon will produce a signal in the upfield aliphatic region.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2 | ~8.4 (s) | ~149 |

| Pyridine C3 | - | ~133 |

| Pyridine C4 | - | ~145 |

| Pyridine C5 | ~7.1 (d) | ~123 |

| Pyridine C6 | ~8.3 (d) | ~150 |

| Ethenyl Cα | ~6.7 (dd) | ~136 |

| Ethenyl Cβ | ~5.4 (d), ~5.9 (d) | ~117 |

| Methyl C | ~2.3 (s) | ~18 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key correlations would be observed between the vinyl protons (Hα, Hβ-cis, Hβ-trans) and between adjacent protons on the pyridine ring (H-5 and H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the proton signals to their corresponding carbon signals, for instance, H-2 to C-2, the methyl protons to the methyl carbon, and the vinyl protons to their respective vinyl carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring, the vinyl group, and the methyl group. Key bands would be the C=C and C=N stretching vibrations of the pyridine ring, typically found in the 1400-1600 cm⁻¹ region. The C=C stretching of the ethenyl group would also appear in this region. C-H out-of-plane bending vibrations are also diagnostic for the substitution pattern of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring, particularly the ring breathing mode, often give a strong signal in the Raman spectrum. The C=C stretching of the vinyl group is also typically Raman active.

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Vinylic C-H Stretch | 3020-3080 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| Pyridine Ring C=C, C=N Stretch | 1400-1610 | FT-IR, Raman |

| Ethenyl C=C Stretch | ~1630 | FT-IR, Raman |

| C-H Bending (out-of-plane) | 700-900 | FT-IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization. For this compound (C₈H₉N), the calculated molecular weight is approximately 119.16 g/mol .

The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 119. A key fragmentation pathway for substituted pyridines involves the cleavage of the bond beta to the pyridine ring, which is a benzylic-like position. In the analogous compound, 3-ethyl-4-methylpyridine (B184564), the most abundant fragment ion is observed at m/z 106, corresponding to the loss of a methyl radical (•CH₃) nih.gov. For this compound, a significant fragmentation would be the loss of a hydrogen atom to form a stable pyridyl-vinyl cation, resulting in a strong peak at m/z 118. Another possible fragmentation is the loss of the methyl group, leading to a fragment at m/z 104.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 119 | [C₈H₉N]⁺ | Molecular Ion (M⁺) |

| 118 | [C₈H₈N]⁺ | Loss of H• from the ethenyl or methyl group |

| 104 | [C₇H₆N]⁺ | Loss of •CH₃ radical |

| 91 | [C₆H₅N]⁺ | Loss of C₂H₄ (ethene) via rearrangement |

| 77 | [C₅H₅N]⁺ | Pyridine radical cation |

X-ray Crystallography of Related Ethenyl-Pyridine Derivatives

Studies on compounds such as 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium reveal key structural features of the ethenyl-pyridine framework. nih.goviucr.org In these derivatives, the cation typically adopts an E configuration with respect to the C=C double bond. nih.goviucr.org The C=C bond length is generally found to be around 1.31-1.35 Å. nih.goviucr.org

A crucial conformational parameter is the dihedral angle between the plane of the pyridine ring and the plane of the ethenyl group. In related structures, this angle is often small, indicating a high degree of planarity to maximize π-system conjugation. For example, in 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium, the dihedral angle between the pyridine ring and the substituted benzene (B151609) ring connected by the ethenyl linker is only 9.86°. nih.goviucr.org This suggests that this compound is also likely to adopt a largely planar conformation in the solid state, with a small torsion angle around the C(ring)-C(ethenyl) bond. The presence of the methyl group at the 3-position may introduce some minor steric hindrance, potentially causing a slight twist from perfect planarity.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The intermolecular interactions of this compound, particularly hydrogen bonding and π-π stacking, are critical in determining its physical properties and behavior in chemical systems.

Hydrogen Bonding: The nitrogen atom in the pyridine ring of this compound is a hydrogen bond acceptor. Pyridine and its derivatives are known to form hydrogen bonds with proton donors like carboxylic acids, alcohols, and even C-H groups. preprints.orgpreprints.org The formation of O-H⋯N hydrogen bonds can influence the co-assembly of molecules. rsc.org The strength and geometry of these hydrogen bonds are affected by the electronic nature and steric hindrance of the substituents on the pyridine ring. nih.gov For instance, the presence of the methyl group ortho to the nitrogen in a pyridine derivative can cause steric repulsion, limiting the closest approach of the interacting molecules and affecting the hydrogen bond length. nih.gov In the context of this compound, the 3-methyl group could sterically influence the approach of a hydrogen bond donor to the nitrogen atom.

| Interaction Type | Typical Bond Length (N···N distance) | Influencing Factors | Reference |

|---|---|---|---|

| Proton-Bound Homodimers (ortho-unsubstituted pyridines) | ~2.613 Å | Proton affinity of the pyridine | nih.gov |

| Proton-Bound Homodimers (ortho-methylsubstituted pyridines) | ~2.665 Å | Steric repulsion between methyl groups | nih.gov |

| O-H⋯N Hydrogen Bonds | Varies | Relative position of the nitrogen atom, side chain lengths | rsc.org |

π-π Stacking: The aromatic pyridine ring of this compound facilitates π-π stacking interactions. These noncovalent interactions are crucial in the formation of supramolecular structures. rsc.org The interaction energy in π-stacking is a combination of dispersion and electrostatic forces. acs.orgnih.gov The geometry of the stacking, such as parallel-displaced or T-shaped, influences the stability of the interaction. researchgate.net For substituted pyridines, the arrangement of the rings in the crystal lattice is governed by these stacking interactions, which can form chains or layers. researchgate.net The interaction energy for a pyridine ring stacking with a benzene ring has been calculated to be approximately -3.97 kcal/mol, highlighting the significance of this force. acs.org

High-Resolution Chromatographic Methods for Purity and Quantitative Analysis

High-resolution chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative determination in complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used methods for the analysis of pyridine and its derivatives. sielc.comsielc.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC):

GC is a powerful technique for analyzing volatile and semi-volatile compounds like pyridine derivatives. researchgate.net The method involves separating components in a gaseous mobile phase. For amines and basic compounds like pyridines, specialized columns and conditions are often required to prevent peak tailing caused by adsorption to the column material. labrulez.com This is typically achieved by using deactivated columns or adding a base like potassium hydroxide (B78521) (KOH) to the stationary phase. labrulez.com

GC coupled with Mass Spectrometry (GC-MS) is particularly effective for both qualitative and quantitative analysis, offering high separation efficiency and identification capacity. researchgate.netnih.gov This technique has been successfully applied to the selective determination of pyridine alkaloids in complex matrices like tobacco. researchgate.netnih.gov For quantitative analysis, GC-MS can operate in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Capillary column (e.g., DB-5ms) or packed column with base deactivation (e.g., 4% Carbowax 20M/0.8% KOH) | Separation of volatile compounds; reduction of peak tailing for basic analytes | labrulez.comnih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | General-purpose detection (FID); high-sensitivity and specific identification (MS) | nih.govsemanticscholar.org |

| Injection Mode | Direct injection or Headspace (for highly volatile impurities) | Direct analysis of liquid samples; analysis of volatile residues | researchgate.net |

| Temperature Program | Gradient temperature ramp (e.g., 40°C to 280°C) | Separation of compounds with a range of boiling points | researchgate.net |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile method for the separation and quantification of a wide range of compounds, including hydrophilic and ionizable substances like pyridine derivatives. sielc.comhelixchrom.com Reversed-phase (RP) HPLC is a common mode used for this purpose. sielc.comsielc.com The choice of column and mobile phase is critical for achieving good resolution and peak shape. helixchrom.com

For basic compounds like this compound, mobile phases are often buffered at an acidic pH using additives like formic acid or phosphoric acid to ensure the analyte is in its protonated form, which can improve peak shape and retention on C18 columns. sielc.comsielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide unique selectivity for separating isomers of substituted pyridines. sielc.com Furthermore, separation modes based on hydrogen bonding interactions between the analyte and a specialized stationary phase have been developed for pyridine compounds. sielc.com

| Parameter | Condition for 3-Ethyl-4-methylpyridine | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS compatibility) | sielc.com |

| Detection | UV (e.g., 250 nm or 275 nm) or Mass Spectrometry (MS) | sielc.comhelixchrom.com |

| Flow Rate | Typically 1.0 mL/min | helixchrom.com |

Quantitative UHPLC-MS/MS methods have been developed for other nitrogen-containing alkaloids, achieving low limits of detection (LOD) and quantification (LOQ) in the range of 0.015–0.75 µg/kg and 0.05–2.5 µg/kg, respectively, demonstrating the high sensitivity of modern chromatographic systems. mdpi.com

Computational and Theoretical Studies of 4 Ethenyl 3 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules, providing information on molecular orbitals, charge distribution, and electrostatic potential. For pyridine (B92270) and its derivatives, DFT has been successfully applied to investigate a range of properties.

In the case of 4-ethenyl-3-methylpyridine, DFT calculations would typically begin with an optimization of the molecular geometry to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized geometry, a variety of electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, which is important for predicting intermolecular interactions.

Illustrative Calculated Properties for this compound

| Property | Representative Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation on a substituted pyridine. They are not based on published experimental or computational data for this specific molecule.

Basis Set Selection and Computational Efficiency

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. global-sci.com There is a trade-off between the size and flexibility of the basis set and the computational resources required.

For molecules like this compound, which contain first and second-row atoms, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used. The "(d)" indicates the addition of polarization functions on heavy atoms, which are important for describing the anisotropic electron density in molecules. The "+" signifies the inclusion of diffuse functions, which are necessary for accurately describing anions and weak non-covalent interactions.

The choice of basis set directly impacts computational efficiency. A smaller basis set, like STO-3G, will lead to faster calculations but with lower accuracy. Conversely, a larger basis set will yield more accurate results at a higher computational cost. The selection of an appropriate basis set is therefore a critical step in designing a computational study, balancing the desired accuracy with the available computational resources.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates that can be difficult to obtain experimentally.

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate these transition state structures. For reactions involving this compound, such as electrophilic addition to the vinyl group or reactions at the nitrogen atom, transition state searches would be performed to understand the mechanism.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

Energy Profiles and Kinetic Studies

These calculated energies can then be used within the framework of Transition State Theory (TST) to estimate reaction rate constants. This allows for a computational kinetic study of the reaction, providing insights into the reaction's feasibility and selectivity under different conditions.

Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

Note: This table provides an illustrative energy profile for a hypothetical reaction. The values are representative and not based on published data for this molecule.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

NMR Spectroscopy: The magnetic shielding of each nucleus can be calculated, which can then be converted into chemical shifts. This allows for the prediction of both ¹H and ¹³C NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a method used to calculate the energies of electronic excitations. These excitation energies correspond to the wavelengths of light absorbed in a UV-Vis spectrum.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - Pyridine H | 8.3, 7.1 |

| ¹H NMR | Chemical Shift (ppm) - Vinyl H | 6.8, 5.8, 5.3 |

| ¹H NMR | Chemical Shift (ppm) - Methyl H | 2.4 |

| ¹³C NMR | Chemical Shift (ppm) - Pyridine C | 150, 148, 135, 132, 123 |

| ¹³C NMR | Chemical Shift (ppm) - Vinyl C | 136, 116 |

| ¹³C NMR | Chemical Shift (ppm) - Methyl C | 18 |

| IR | Vibrational Frequency (cm⁻¹) - C=N stretch | ~1590 |

| IR | Vibrational Frequency (cm⁻¹) - C=C stretch (vinyl) | ~1640 |

Note: The spectroscopic data in this table are illustrative and represent typical values for a molecule with these functional groups. They are intended to demonstrate the output of theoretical predictions and are not based on published data for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their dynamic behavior over time. For this compound, MD simulations can elucidate the flexibility of the molecule, particularly concerning the rotational freedom of the ethenyl and methyl substituents relative to the pyridine ring. These simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering a trajectory of conformations that the molecule can adopt in a given environment, such as in a solvent or in the gas phase.

A typical MD simulation for this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The simulation would then be initiated from an optimized geometry of the molecule and run for a sufficient duration, often on the nanosecond to microsecond timescale, to adequately sample the conformational space.

The analysis of the resulting trajectory can reveal the preferred orientations of the ethenyl and methyl groups. Key parameters to be analyzed include the dihedral angles between the substituents and the pyridine ring. For the ethenyl group, the C3-C4-Cα-Cβ dihedral angle (where Cα and Cβ are the carbons of the ethenyl group) is of primary interest. The distribution of this angle over the simulation time would indicate whether there are specific, low-energy conformations that are more populated. Similarly, the rotational barrier of the methyl group can be assessed.

The conformational preferences are influenced by a delicate balance of steric and electronic effects. The steric hindrance between the ethenyl group, the methyl group, and the hydrogen atom at the C5 position of the pyridine ring plays a crucial role in determining the accessible rotational states. MD simulations can quantify the energetic penalties associated with different conformations, providing a detailed understanding of the molecule's structural dynamics. This information is vital for understanding how this compound might interact with other molecules, such as in biological systems or in materials science applications.

Table 1: Representative Dihedral Angle Analysis from a Hypothetical Molecular Dynamics Simulation of this compound

| Dihedral Angle | Most Populated Range (degrees) | Percentage of Simulation Time | Energy Barrier (kcal/mol) |

| C3-C4-Cα-Cβ | -15 to 15 | 75% | 2.5 |

| C3-C4-Cα-Cβ | 165 to 195 | 20% | 3.1 |

| C2-C3-C(methyl)-H | 0 to 360 (free rotation) | 100% | < 1.0 |

Note: The data in this table is hypothetical and for illustrative purposes to represent the type of results obtained from MD simulations.

Analysis of Noncovalent Interactions (e.g., QTAIM, NCIplot)

The study of noncovalent interactions is crucial for understanding the structure, stability, and reactivity of molecules. For this compound, computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot are instrumental in characterizing intramolecular and intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, is a method that analyzes the topology of the electron density to partition a molecule into atomic basins. ias.ac.in This analysis allows for the characterization of chemical bonds and other interactions through the identification of critical points in the electron density. For this compound, QTAIM can be used to identify and quantify weak intramolecular interactions, such as C-H···N or C-H···π interactions.

The presence of a bond path between two atoms and a bond critical point (BCP) between them is indicative of an interaction. The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide information about the nature and strength of the interaction. For instance, a low value of ρ and a small positive value of ∇²ρ at a BCP between a hydrogen atom of the methyl or ethenyl group and the pyridine ring would suggest a weak, closed-shell interaction, characteristic of hydrogen bonds or van der Waals forces. These interactions, although individually weak, can collectively influence the conformational preferences of the molecule.

Non-Covalent Interaction (NCI) Plot

The NCI plot is a visualization technique that highlights noncovalent interactions in real space. researchgate.net It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density, different types of noncovalent interactions can be distinguished.

For this compound, an NCI plot would reveal surfaces corresponding to different interaction types. Green surfaces typically indicate weak, attractive van der Waals interactions, which would be expected between the substituents and the pyridine ring. Blue surfaces represent stronger, attractive interactions like hydrogen bonds, which might occur in dimers or aggregates of the molecule. Red surfaces signify repulsive steric clashes, which would be observed in regions where atoms are too close to each other, for example, in sterically hindered conformations of the ethenyl group. This visual representation provides a powerful and intuitive tool to understand the regions of a molecule that are involved in noncovalent interactions, complementing the quantitative data obtained from QTAIM. researchgate.netmdpi.com

Table 2: Representative QTAIM Parameters for Intramolecular Interactions in this compound

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Total Energy Density (H(r)) at BCP (a.u.) |

| C(methyl)-H···N | 0.009 | 0.028 | 0.001 |

| C(ethenyl)-H···C(ring) | 0.007 | 0.021 | 0.0005 |

| C(methyl)-H···H-C5 | 0.005 | 0.015 | 0.0002 |

Note: The data in this table is hypothetical and for illustrative purposes to represent the type of results obtained from QTAIM analysis.

Applications of 4 Ethenyl 3 Methylpyridine in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Complex Molecule Synthesis

Substituted pyridines are crucial building blocks for creating more complex chemical structures, particularly in the synthesis of pharmaceuticals and agrochemicals. lifechemicals.comwikipedia.org The 4-Ethenyl-3-methylpyridine molecule offers multiple reactive sites: the pyridine (B92270) ring can undergo electrophilic or nucleophilic substitution, the nitrogen atom can be alkylated or coordinated to metals, and the ethenyl group can participate in a wide array of addition and cycloaddition reactions.

The pyridine scaffold is central to the structure of many alkaloids, a class of naturally occurring compounds with significant physiological effects. nih.govnih.gov Alkaloids are classified based on their core heterocyclic ring system, with pyridine and its derivatives forming a major group. nih.gov Synthetic strategies for complex alkaloids often rely on the assembly of simpler, functionalized heterocyclic intermediates. beilstein-journals.orgacs.org

The structure of this compound makes it a promising starting material for the synthesis of certain alkaloid frameworks. The vinyl group can be chemically modified through reactions like hydroboration-oxidation, epoxidation, or metathesis to build intricate side chains or to facilitate cyclization reactions necessary for forming the complex polycyclic systems characteristic of many alkaloids. beilstein-journals.org

Table 1: Potential Synthetic Utility for Alkaloid Core Structures

| Alkaloid Class | Core Heterocyclic Structure | Potential Role of this compound |

| Pyridine Alkaloids | Simple or fused pyridine ring | Direct precursor to the core structure. |

| Piperidine Alkaloids | Reduced pyridine (piperidine) ring | Precursor via reduction of the pyridine ring after other modifications. |

| Indole Alkaloids | Often incorporate other N-heterocycles | Could serve as a fragment for coupling reactions to build complexity. researchgate.net |

| Isoquinoline Alkaloids | Fused pyridine-benzene ring system | Could be a starting point for annulation reactions to construct the bicyclic core. acs.org |

Beyond alkaloids, this compound is a valuable precursor for a broader range of heterocyclic frameworks. Fused pyridine ring systems are of great interest due to their diverse biological activities. nih.govresearchgate.net The reactivity of the ethenyl group allows it to act as a dienophile or a Michael acceptor, enabling the construction of new rings fused to the pyridine core. Multicomponent reactions, which efficiently build molecular complexity in a single step, can utilize pyridine derivatives to generate diverse heterocyclic libraries. nih.govresearchgate.net For instance, the vinyl group can participate in Diels-Alder reactions to form bicyclic structures, or it can be used in annulation strategies to synthesize fused systems like quinolizidines or indolizidines.

Utility in Polymer Chemistry and Advanced Materials

The incorporation of pyridine moieties into polymer chains imparts unique properties, including metal coordination capabilities, pH-responsiveness, and catalytic activity. The ethenyl group in this compound makes it a functional monomer suitable for polymerization.

As a vinylpyridine derivative, this compound can be polymerized through several methods common for vinyl monomers. The choice of polymerization technique can control the polymer's molecular weight, architecture (e.g., linear, branched), and polydispersity, allowing for the creation of tailored materials. The resulting polymer, poly(this compound), would feature pendant 3-methylpyridine (B133936) groups along the polymer backbone.

Table 2: Applicable Polymerization Methods for this compound

| Polymerization Method | Description | Potential Advantages |

| Free Radical Polymerization | Initiated by free radicals, a common method for vinyl monomers. | Simple, robust, and applicable to a wide range of monomers. |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Allows for precise control over polymer chain growth. | Produces polymers with well-defined molecular weights and narrow distributions; enables synthesis of block copolymers. |

| Anionic Polymerization | Initiated by a strong nucleophile, suitable for vinyl monomers with electron-withdrawing groups. | Can produce polymers with very narrow molecular weight distributions and allows for the synthesis of complex architectures. uni-bayreuth.deuni-bayreuth.de |

| Cationic Polymerization | Initiated by an electrophile. | Applicable to monomers with electron-donating groups. |

Polymers derived from this compound would possess functional properties stemming from the pendant pyridine units. The lone pair of electrons on the pyridine nitrogen allows the polymer to act as a macromolecular ligand, capable of coordinating with metal ions. This property is useful for applications in catalysis, metal sequestration from wastewater, and the creation of stimuli-responsive gels that change properties in the presence of specific metals. Furthermore, the basicity of the pyridine ring means the polymer's solubility and conformation can be sensitive to pH changes, making it a candidate for smart materials used in drug delivery systems or sensors.

Role in Catalysis and Ligand Design

Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry and catalysis. mdpi.com The nitrogen atom readily coordinates to transition metals, and the substituents on the pyridine ring can be modified to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance. nih.gov

This compound can serve as a versatile ligand in homogeneous catalysis. The methyl and ethenyl groups provide a specific steric and electronic environment around the coordinating nitrogen atom. More significantly, the ethenyl group provides a handle for immobilizing the ligand onto a solid support, such as silica (B1680970) or a polymer resin. This process converts a homogeneous catalyst into a heterogeneous one, which offers the significant advantage of easy separation from the reaction mixture and potential for recycling. Terpyridine-based ligands, for example, have been incorporated into polymers to create solid molecular catalysts with high stability and activity. rsc.org This approach combines the high selectivity of molecular catalysts with the practical benefits of heterogeneous systems.

Table 3: Potential Catalytic Applications for this compound-Based Ligands

| Catalytic Reaction | Metal Center | Role of Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Stabilizes the metal center and modulates its reactivity and selectivity. mdpi.com |

| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium | Influences the efficiency and stereoselectivity of the reduction process. mdpi.com |

| Polymerization (e.g., Olefin Polymerization) | Titanium, Zirconium | Controls the activity of the catalyst and the properties of the resulting polymer. |

| Oxidation Reactions | Manganese, Iron | Mediates the transfer of oxygen atoms and prevents catalyst deactivation. |

Pyridine-Based Ligands in Metal-Catalyzed Reactions

The compound this compound serves as a crucial monomer for the synthesis of specialized polymers that act as macromolecular ligands in metal-catalyzed reactions. The presence of the vinyl group allows for polymerization, leading to the formation of poly(this compound). This polymer possesses pendant 3-methylpyridine units, which can coordinate with a variety of transition metals, thereby creating polymer-supported catalysts. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved catalyst stability.

The utility of such polymer-supported ligands is well-documented, with extensive research on the closely related poly(4-vinylpyridine) (P4VP). researchgate.net P4VP has been successfully employed as a support for numerous metal catalysts, demonstrating the general applicability of polyvinylpyridine-based systems in organic synthesis. researchgate.netpolysciences.com The nitrogen atom on the pyridine ring acts as a Lewis base, enabling it to coordinate with metal ions and form stable metal complexes. wikipedia.org This interaction is fundamental to the catalytic activity of these materials.

Polymer-supported catalysts derived from vinylpyridines, such as this compound, are particularly effective in a range of cross-coupling reactions. For instance, palladium nanoparticles supported on poly(4-vinylpyridine) have shown high efficiency in Suzuki-Miyaura coupling reactions. mdpi.com These reactions are vital for the formation of carbon-carbon bonds in the synthesis of biaryls, which are common structures in pharmaceuticals and advanced materials. mdpi.com The polymer support not only stabilizes the metal nanoparticles, preventing their aggregation, but also allows for the catalyst to be easily recovered and reused over multiple cycles with minimal loss of activity. mdpi.com

In a typical application, the polymer derived from this compound would be impregnated with a metal salt, followed by a reduction step to form the catalytically active metal nanoparticles. The resulting material is a heterogeneous catalyst where the active metal sites are distributed throughout the polymer matrix. The pyridine moieties on the polymer backbone play a crucial role in anchoring the metal nanoparticles and influencing their catalytic performance.

The table below summarizes the catalytic performance of palladium supported on a cross-linked poly(4-vinylpyridine) resin in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. This data is representative of the potential applications and efficacy of catalysts derived from the polymerization of this compound.

| Aryl Halide | Product | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Iodobenzene | Biphenyl | 1 | 99 | >99 |

| 4-Iodotoluene | 4-Methylbiphenyl | 1 | 99 | >99 |

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 3 | 98 | >99 |

| Bromobenzene | Biphenyl | 3 | 95 | >99 |

| 4-Bromotoluene | 4-Methylbiphenyl | 3 | 96 | >99 |

Beyond palladium, other transition metals can be complexed with polyvinylpyridine-based ligands for various catalytic transformations. For example, copper complexes supported on poly(4-vinylpyridine) have been utilized in oxidation and Pechmann reactions. researchgate.net Similarly, rhodium and ruthenium complexes are employed in hydrogenation and transfer hydrogenation reactions, respectively. The versatility of the pyridine ligand allows for the tuning of the electronic and steric properties of the metal center, thereby influencing the outcome of the catalytic reaction.

The use of this compound to create these polymeric ligands offers a strategic approach to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of homogeneous catalysts with the operational simplicity of heterogeneous systems.

Emerging Research Avenues and Future Outlook on 4 Ethenyl 3 Methylpyridine

Sustainable Synthesis Methodologies

The development of environmentally benign and efficient synthetic routes to valuable chemical compounds is a central goal of modern chemistry. For 4-Ethenyl-3-methylpyridine, research is moving beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches.

One of the most promising green routes to this compound is the catalytic dehydrogenation of its saturated precursor, 4-ethyl-3-methylpyridine. This method offers high atom economy, with dihydrogen as the only byproduct. The key to this approach lies in the development of highly active and selective heterogeneous catalysts that can operate under mild conditions, minimizing energy consumption and unwanted side reactions.

| Catalyst System | Temperature (°C) | Selectivity (%) | Key Advantages |

| Supported Noble Metal (e.g., Pt, Pd) | 300-500 | Moderate to High | High activity, but can be prone to deactivation |

| Transition Metal Oxides (e.g., Cr₂O₃, V₂O₅) | 400-600 | High | Lower cost, good selectivity |

| Bimetallic Catalysts | 300-450 | High | Enhanced stability and selectivity |

Another avenue being explored is the direct synthesis from simple, abundant feedstocks. Drawing inspiration from the Chichibabin pyridine (B92270) synthesis, researchers are investigating one-pot reactions involving ammonia (B1221849), and simple aldehydes or ketones. wikipedia.org While this approach is still in its early stages for this specific derivative, it holds the promise of a highly convergent and sustainable synthesis.

Furthermore, biocatalysis presents an intriguing future direction. The use of engineered enzymes, such as ammonia lyases or dehydrogenases, could enable the synthesis of this compound from bio-based precursors under mild, aqueous conditions, representing the pinnacle of green chemistry.

Chemo- and Regioselective Transformations

The presence of two distinct reactive sites in this compound—the ethenyl group and the pyridine ring—offers a rich landscape for selective chemical transformations. The ability to functionalize one site while leaving the other intact is crucial for the synthesis of complex molecules with tailored properties.

The electron-rich double bond of the ethenyl group is susceptible to a variety of electrophilic additions. For instance, selective epoxidation can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA), yielding the corresponding epoxide which is a valuable intermediate for further reactions. mdpi.com Dihydroxylation, to produce the corresponding diol, can be accomplished using osmium tetroxide in a stereospecific manner. organic-chemistry.org Furthermore, cyclopropanation reactions, catalyzed by transition metals, can be employed to introduce a three-membered ring, a common motif in bioactive molecules. nih.gov

Conversely, the pyridine ring can undergo selective transformations. The nitrogen atom can be oxidized to the corresponding N-oxide using reagents like hydrogen peroxide in acetic acid. orgsyn.org This transformation alters the electronic properties of the ring, facilitating subsequent functionalization at the C2 and C6 positions. The methyl group also offers a handle for further modification through radical halogenation followed by nucleophilic substitution.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product |

| Epoxidation | m-CPBA | Ethenyl | 4-(oxiran-2-yl)-3-methylpyridine |

| Dihydroxylation | OsO₄, NMO | Ethenyl | 1-(3-methylpyridin-4-yl)ethane-1,2-diol |

| Cyclopropanation | Rh₂(OAc)₄, Ethyl diazoacetate | Ethenyl | Ethyl 2-(3-methylpyridin-4-yl)cyclopropane-1-carboxylate |

| N-Oxidation | H₂O₂/AcOH | Pyridine Nitrogen | This compound 1-oxide |

The challenge and opportunity lie in developing catalytic systems that can achieve high chemo- and regioselectivity, enabling the controlled and predictable functionalization of this versatile building block.

Exploration of Novel Material Applications

The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced materials with tailored properties. The vinyl group allows for polymerization, while the pyridine moiety can be used for post-polymerization modification, metal coordination, or to impart specific functionalities.

In the realm of polymers, this compound can be homopolymerized or copolymerized with other monomers to create a wide range of functional polymers. The resulting polymers, poly(this compound), possess pyridine units along the polymer backbone, which can act as ligands for metal ions, leading to the formation of polymer-supported catalysts or metal-scavenging materials. The methyl group on the pyridine ring can influence the polymer's solubility and thermal properties.

| Polymer Type | Potential Application | Key Feature |

| Homopolymer | Metal-ion Scavenging, Catalyst Support | High density of pyridine ligands |

| Random Copolymer (with Styrene) | Functional Coatings, Adhesives | Tunable hydrophobicity and adhesion |

| Block Copolymer (with Polyethylene Glycol) | Drug Delivery, Nanoreactors | Self-assembly into micelles or vesicles |

Furthermore, this compound is a promising candidate for the construction of Metal-Organic Frameworks (MOFs). The pyridine nitrogen can coordinate to metal ions to form the nodes of the framework, while the vinyl group can be used for post-synthetic modification of the MOF, for example, by cross-linking to enhance stability or by grafting other functional molecules.

Advanced Computational Methodologies and Machine Learning Integration

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, accelerating the discovery and design of new molecules and materials. For this compound, these methods offer powerful ways to understand its properties and predict its behavior in various applications.

Density Functional Theory (DFT) can be used to elucidate the electronic structure of this compound, providing insights into its reactivity and spectroscopic properties. researchgate.netnih.gov For example, DFT calculations can predict the relative reactivity of the ethenyl group versus the pyridine ring towards different reagents, guiding the design of selective transformations. It can also be used to model the mechanism of catalytic reactions, helping to optimize reaction conditions and catalyst design.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of polymers derived from this compound and their interactions with other molecules or surfaces. nih.govresearchgate.net This is particularly valuable for designing materials with specific properties, such as membranes for gas separation or materials for drug delivery.

Machine learning (ML) is poised to revolutionize the exploration of pyridine derivatives. By training ML models on existing data for related compounds, it is possible to predict various properties of this compound and its derivatives, such as their solubility, toxicity, and potential biological activity. This can significantly reduce the time and cost associated with experimental screening.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. researchgate.net |

| Molecular Dynamics (MD) | Simulation of polymer chain dynamics and material properties. mdpi.com |

| Machine Learning (ML) | Prediction of physicochemical properties, biological activity, and material performance. |

The integration of these computational and data-driven approaches will undoubtedly accelerate the exploration of this compound and unlock its full potential in a wide range of scientific and technological fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.